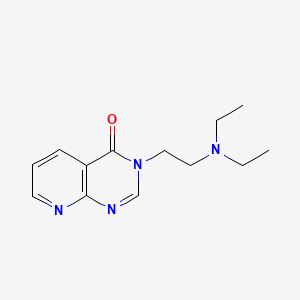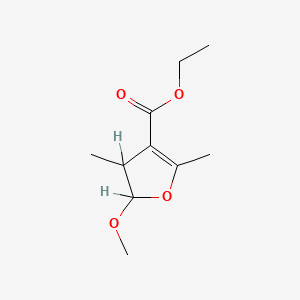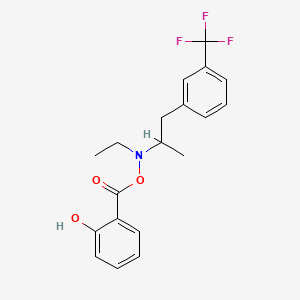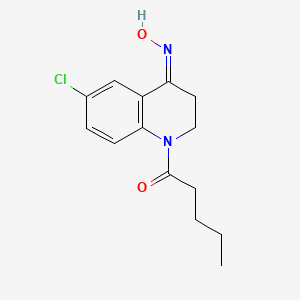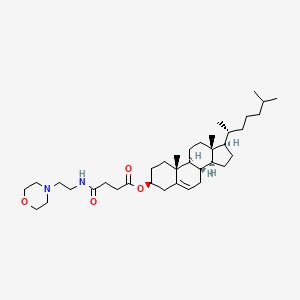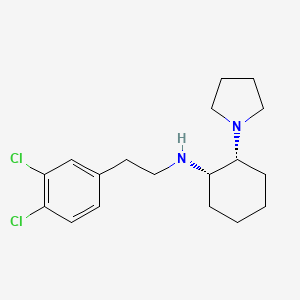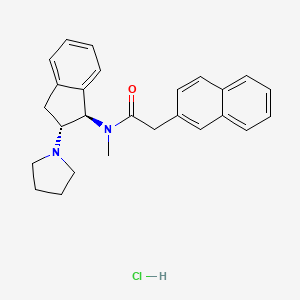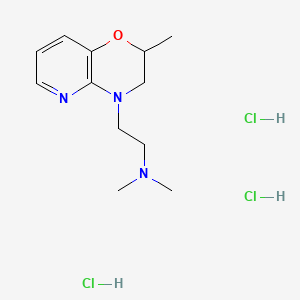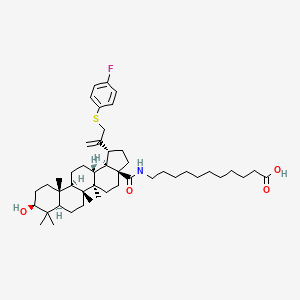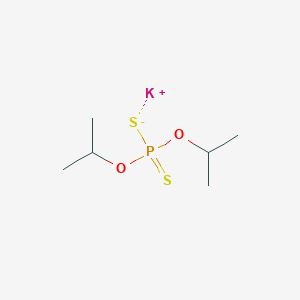
Potassium diisopropylxanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diisopropylxanthate is an organosulfur compound with the chemical formula C6H14KO2PS2. It is a member of the xanthate family, which are salts or esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. This compound is particularly known for its effectiveness in the flotation of sulfide minerals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium diisopropylxanthate can be synthesized through the reaction of carbon disulfide with potassium hydroxide and isopropyl alcohol. The reaction typically occurs at low temperatures (0-30°C) in the presence of a solvent such as tetrahydrofuran . The general reaction is as follows:
2C3H7OH+CS2+2KOH→C6H14KO2PS2+2H2O
Industrial Production Methods: In industrial settings, the preparation of xanthates, including this compound, often involves a kneading synthesis method. This method is efficient, cost-effective, and environmentally friendly as it does not produce wastewater .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium diisopropylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Dixanthogen.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthates
Wissenschaftliche Forschungsanwendungen
Potassium diisopropylxanthate has a wide range of applications in scientific research:
Biology: It is used in studies involving the interaction of sulfur-containing compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is extensively used in the mining industry for the flotation of sulfide minerals.
Wirkmechanismus
The mechanism by which potassium diisopropylxanthate exerts its effects involves the formation of complexes with metal ions. In the flotation process, it adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve the formation of metal-xanthate complexes .
Vergleich Mit ähnlichen Verbindungen
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium diisopropylxanthate is unique due to its specific alkyl group, which provides distinct properties in terms of solubility and reactivity. Compared to other xanthates, it offers better selectivity and efficiency in the flotation of certain sulfide minerals .
Eigenschaften
CAS-Nummer |
25654-93-7 |
|---|---|
Molekularformel |
C6H14KO2PS2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
PJJZTOTXLDXTEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OP(=S)(OC(C)C)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



